

Chetoseminudin B: A Review of an Elusive Indole Alkaloid

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Compound of Interest

Compound Name: *chetoseminudin B*

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This technical guide provides a comprehensive literature review and survey of **chetoseminudin B**, an indole alkaloid isolated from the endophytic fungus *Chaetomium* sp. SYP-F7950. This document is intended for researchers, scientists, and drug development professionals interested in the biological potential of novel natural products.

Introduction

Chetoseminudin B is a sulfur-containing indole alkaloid isolated from the endophytic fungus *Chaetomium* sp. SYP-F7950, which was obtained from the stem of *Panax notoginseng*.^[1] Endophytic fungi are a promising source of novel bioactive secondary metabolites with potential applications in medicine and agriculture. The genus *Chaetomium* is known for producing a variety of biologically active compounds. While several compounds isolated from *Chaetomium* sp. SYP-F7950 have demonstrated significant cytotoxic and antimicrobial activities, specific biological data for **chetoseminudin B** remains limited in the currently available scientific literature.^{[1][2]}

Chemical Structure

The structure of **chetoseminudin B** was elucidated through extensive spectroscopic analyses, including 1D and 2D NMR, and HRFABMS experiments.^{[1][2]}

Biological Activity

Detailed quantitative data on the biological activity of **chetoseminudin B** is not extensively reported in the primary literature. The seminal study on its isolation focused on the potent cytotoxic and antimicrobial activities of other co-isolated compounds.^{[1][2]} To provide context, the biological activities of structurally related compounds isolated from the same fungal strain are summarized below.

Cytotoxicity

While specific IC₅₀ values for **chetoseminudin B** against cancer cell lines have not been published, other compounds from the same extract exhibited significant cytotoxic effects. For instance, chetoseminudin F displayed cytotoxicity against MDA-MB-231 cells with an IC₅₀ value of 26.49 $\mu\text{mol/L}$.^[1] Other co-isolated compounds also showed obvious cytotoxic activity against MDA-MB-231 and A549 cell lines.^[1]

Table 1: Cytotoxicity of Compounds Co-isolated with **Chetoseminudin B**

Compound	Cell Line	IC ₅₀ ($\mu\text{mol/L}$)
Chetoseminudin F	MDA-MB-231	26.49 ^[1]
Chetoseminudin B	Data not available	Data not available
Compound 6	MDA-MB-231	7.20 ^[1]
A549	4.58 ^[1]	
Compound 8	A549	4.84 ^[1]
Compound 9	A549	8.68 ^[1]
Compound 12	MDA-MB-231	2.75 ^[1]

Antimicrobial Activity

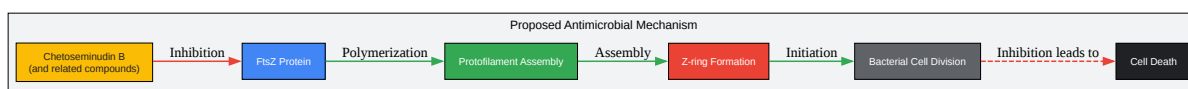
Similarly, the minimum inhibitory concentration (MIC) values for **chetoseminudin B** against various bacterial and fungal strains have not been specifically reported. However, several other compounds isolated from *Chaetomium* sp. SYP-F7950 demonstrated strong antibacterial and antifungal activities.^{[1][2]}

Table 2: Antimicrobial Activity of Compounds Co-isolated with **Chetoseminudin B**

Compound	Microorganism	MIC (µg/mL)
Chetoseminudin B	Data not available	Data not available
Compound 6	Staphylococcus aureus	0.5[1]
Bacillus subtilis	0.25[1]	
Compound 9	Staphylococcus aureus	0.12[1]
Bacillus subtilis	0.2[1]	
Enterococcus faecium	3.6[1]	
Compound 11	Enterococcus faecium	4.1[1]
Candida albicans	8.3[1]	
Compound 12	Staphylococcus aureus	4.3[1]
Bacillus subtilis	2.4[1]	
Enterococcus faecium	3.3[1]	
Candida albicans	9.6[1]	

Mechanism of Action

The precise mechanism of action for **chetoseminudin B** has not been experimentally elucidated. However, in silico molecular docking studies on co-isolated antimicrobial compounds suggest a potential mechanism involving the inhibition of the filamentous temperature-sensitive protein Z (FtsZ).[1][2] FtsZ is a crucial protein in the bacterial cell division machinery, and its inhibition leads to a disruption of cell division and ultimately bacterial cell death.[3] This suggests that **chetoseminudin B** may also exert its antimicrobial effects through a similar mechanism.



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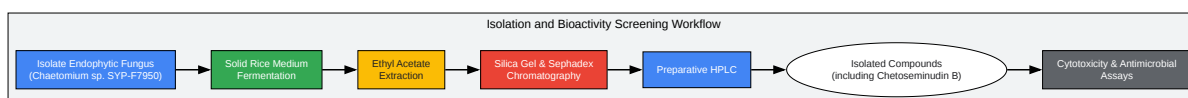
Proposed mechanism of action for antimicrobial compounds from *Chaetomium* sp. SYP-F7950.

Experimental Protocols

The following sections detail the methodologies for the isolation and biological evaluation of compounds from *Chaetomium* sp. SYP-F7950, as described in the literature.^[1]

Fungal Material, Fermentation, and Extraction

The endophytic fungus *Chaetomium* sp. SYP-F7950 was isolated from the stem of *Panax notoginseng*. For large-scale fermentation, the fungus was cultured on a solid rice medium. The fermented rice culture was then extracted with ethyl acetate.



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General workflow for the isolation and testing of **chetoseminudin B**.

Isolation and Purification

The crude extract was subjected to multiple chromatographic steps to isolate the individual compounds. This typically involved silica gel column chromatography followed by Sephadex LH-20 column chromatography. Final purification was achieved using preparative high-performance liquid chromatography (HPLC).

Cytotoxicity Assay

The cytotoxicity of the isolated compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human cancer cell lines (e.g., A549 and MDA-MB-231). Cells were seeded in 96-well plates and treated with various concentrations of the compounds. After a specified incubation period, the MTT solution was

added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was then measured using a microplate reader to determine cell viability and calculate the IC50 values.

Antimicrobial Assay

The antimicrobial activity was determined using a broth microdilution method to find the minimum inhibitory concentration (MIC). The assays were performed in 96-well plates where various concentrations of the compounds were added to a standardized suspension of the test microorganisms. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that inhibited visible growth of the microorganism.

Synthesis

As of the current literature survey, there are no published reports on the total synthesis of **chetoseminudin B**.

Conclusion

Chetoseminudin B is a structurally interesting indole alkaloid that has been successfully isolated. However, there is a significant lack of data regarding its specific biological activities and mechanism of action. The potent cytotoxic and antimicrobial activities of co-isolated compounds from the same fungal source suggest that **chetoseminudin B** may also possess valuable bioactivities. Further research is required to fully characterize the pharmacological profile of **chetoseminudin B**, including its quantitative biological evaluation and elucidation of its molecular targets. The development of a synthetic route would also be crucial for enabling more in-depth biological studies and potential therapeutic applications.

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- To cite this document: BenchChem. [Chetoseminudin B: A Review of an Elusive Indole Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249902#chetoseminudin-b-literature-review-and-survey]

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